molecular formula C10H9BrClNO B7978103 3-bromo-2-chloro-N-cyclopropylbenzamide

3-bromo-2-chloro-N-cyclopropylbenzamide

Cat. No.: B7978103
M. Wt: 274.54 g/mol
InChI Key: UGKILGPORHUDJM-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H9BrClNO. It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring, along with a cyclopropyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N-cyclopropylbenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding different derivatives.

    Oxidation Reactions: Oxidation can modify the functional groups on the benzene ring or the cyclopropyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce dehalogenated derivatives.

Scientific Research Applications

3-Bromo-2-chloro-N-cyclopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine substituents, along with the cyclopropyl group, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and cyclopropyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKILGPORHUDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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